molecular formula C5H3ClINO B060944 6-Chloro-2-iodopyridin-3-ol CAS No. 188057-26-3

6-Chloro-2-iodopyridin-3-ol

Cat. No.: B060944
CAS No.: 188057-26-3
M. Wt: 255.44 g/mol
InChI Key: FWIMPBYPMQSSCD-UHFFFAOYSA-N
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Description

6-Chloro-2-iodopyridin-3-ol (CAS: 188057-26-3) is a halogenated pyridine derivative with the molecular formula C₅H₃ClINO and a molecular weight of 255.44 g/mol. It features a chlorine atom at position 6, an iodine atom at position 2, and a hydroxyl group at position 3 on the pyridine ring. This compound is a white to yellow-green crystalline powder with a purity of ≥98% (by GC and titration analysis) and serves as a critical intermediate in pharmaceutical synthesis .

Key applications include:

  • Pd-catalyzed coupling reactions (e.g., Suzuki or Sonogashira reactions) for constructing heterocyclic scaffolds .
  • Synthesis of hepatitis C virus (HCV) inhibitors through methylation or functionalization of the hydroxyl group .
  • Preparation of asymmetric halogenation precursors for chiral ligand development .

Properties

IUPAC Name

6-chloro-2-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIMPBYPMQSSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634014
Record name 6-Chloro-2-iodopyridin-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188057-26-3
Record name 6-Chloro-2-iodo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188057-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-iodopyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-iodo-3-hydroxypyridine
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Preparation Methods

Sequential Halogenation via Electrophilic Substitution

Diazotization-Iodination Pathway

Aminopyridine Precursor Functionalization

Amino-to-iodo conversion via diazotization is a well-established method for introducing iodine:

  • Starting Material : 2-Amino-6-chloropyridin-3-ol.

  • Diazotization : Treatment with sodium nitrite (NaNO₂) in concentrated sulfuric acid (H₂SO₄) at 0–5°C generates the diazonium intermediate.

  • Iodination : Addition of potassium iodide (KI) at 70°C displaces the diazonium group with iodine.

Optimization Insights :

  • Excess KI (1.2 equiv) ensures complete conversion.

  • Reaction time >30 minutes at 70°C maximizes yield (reported up to 68% for analogous compounds).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety:

  • Reactor Design : Tubular flow reactors enable precise temperature control (±2°C) during exothermic halogenation steps.

  • Solvent Recovery : DMSO and DMF are recycled via fractional distillation, reducing waste.

Case Study : A pilot-scale production using the diazotization-iodination method achieved 85% purity post-crystallization (ethanol/water), with a throughput of 50 kg/month.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Sequential Halogenation3-HydroxypyridineSO₂Cl₂, ICl, DMSO4592Moderate
Diazotization-Iodination2-Amino-6-chloropyridin-3-olNaNO₂, H₂SO₄, KI6889High
Ullmann Coupling2-Bromo-6-chloropyridin-3-olCuI, KI, DMF7595Low

Trade-offs :

  • Diazotization-Iodination balances yield and scalability but requires hazardous nitrosating agents.

  • Ullmann Coupling offers superior purity but faces catalyst cost barriers.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Iodination

Iodine incorporation risks overhalogenation (e.g., diiodination) and ring oxidation . Strategies to suppress these include:

  • Stoichiometric Control : Limiting ICl to 1.05 equiv reduces diiodination to <5%.

  • Inert Atmosphere : Nitrogen sparging prevents oxidative degradation of the hydroxyl group.

Green Chemistry Approaches

Solvent-Free Halogenation

Microwave-assisted reactions in neat conditions (140°C, 20 minutes) achieve 52% yield with 90% purity, eliminating solvent waste .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodopyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group .

Scientific Research Applications

Pharmaceutical Applications

6-Chloro-2-iodopyridin-3-ol is primarily utilized in the pharmaceutical industry due to its role as an intermediate in the synthesis of various therapeutic agents. Its unique structure allows it to participate in diverse chemical reactions, facilitating the development of complex drug molecules.

Case Studies

  • Synthesis of Kinase Inhibitors :
    Research has demonstrated that derivatives of this compound are effective in synthesizing kinase inhibitors, which are crucial for cancer treatment. These inhibitors target specific pathways involved in tumor growth and proliferation, showcasing the compound's potential in oncology.
  • Neurological Drug Development :
    The compound has also been explored for its efficacy in developing drugs targeting neurological disorders. Its ability to modify neurotransmitter pathways makes it a valuable candidate for further research into treatments for conditions such as Alzheimer's disease.

Agrochemical Applications

In agrochemistry, this compound serves as a building block for creating herbicides and pesticides. Its reactivity allows for the design of compounds that specifically target pest biological pathways, enhancing agricultural efficiency while minimizing environmental impact.

Data Table: Agrochemical Applications

Application TypeCompound ExampleTarget OrganismMechanism of Action
Herbicide[Compound A]WeedsInhibition of photosynthesis
Pesticide[Compound B]InsectsDisruption of nerve function

Material Science Applications

Beyond its biological applications, this compound is also significant in material science. It can be incorporated into polymers and advanced materials to enhance properties such as durability and chemical resistance.

Case Studies

  • Polymer Synthesis :
    The inclusion of this compound in polymer matrices has been shown to improve mechanical strength and thermal stability, making it suitable for high-performance applications.
  • Conductive Materials :
    Research indicates that derivatives can be used to synthesize conductive materials, paving the way for advancements in electronics and energy storage devices.

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodopyridin-3-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antibacterial or antiviral effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-chloro-2-iodopyridin-3-ol with its analogs, highlighting substituent effects on molecular weight, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical Properties Key Applications References
This compound C₅H₃ClINO 255.44 Cl (6), I (2), OH (3) White-yellow-green powder, ≥98% purity HCV inhibitors, Pd-catalyzed coupling
2-Chloro-6-iodo-5-methylpyridin-3-ol C₆H₅ClINO 269.47 Cl (2), I (6), CH₃ (5), OH (3) - Asymmetric halogenation, chiral ligands
6-Bromo-2-chloropyridin-3-ol C₅H₃BrClNO 208.44 Br (6), Cl (2), OH (3) - Less reactive in cross-coupling vs. iodo analog
2-Chloro-6-methylpyridin-3-ol C₆H₆ClNO 143.57 Cl (2), CH₃ (6), OH (3) Stable crystalline solid Pharmaceutical intermediates
2-Amino-6-chloropyridin-3-OL C₅H₅ClN₂O 144.56 NH₂ (2), Cl (6), OH (3) Requires storage at 4–8°C Bioactive molecule synthesis

Key Observations:

  • Iodine vs. Bromine : The iodine atom in this compound enhances reactivity in cross-coupling reactions compared to brominated analogs (e.g., 6-bromo-2-chloropyridin-3-ol), which exhibit slower kinetics due to weaker C–Br bond polarization .
  • Methyl Substituents : The methyl group in 2-chloro-6-iodo-5-methylpyridin-3-ol increases steric hindrance, making it less reactive in nucleophilic substitutions but useful in asymmetric synthesis for controlling stereoselectivity .
  • Amino Group: The amino-substituted analog (2-amino-6-chloropyridin-3-OL) exhibits higher water solubility and basicity, enabling hydrogen-bonding interactions in drug design .

Biological Activity

6-Chloro-2-iodopyridin-3-ol is a heterocyclic compound with notable biological activities, particularly in antimicrobial and anticancer domains. This article delves into its structural characteristics, biological interactions, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H3ClINOC_5H_3ClINO and a molar mass of 255.44 g/mol. Its structure includes a pyridine ring substituted with chlorine at the 6-position, iodine at the 2-position, and a hydroxyl group at the 3-position. The compound is slightly soluble in water (1.3 g/L at 25°C) and exhibits a melting point range of 191-193°C and a boiling point of 333°C.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In various assays, it has shown effectiveness against a range of bacterial and fungal strains. The presence of halogen substituents enhances its ability to penetrate microbial membranes, contributing to its efficacy.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly in treating infections caused by resistant strains.

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. Research involving various human cancer cell lines has shown that this compound can inhibit cell proliferation, suggesting potential as an anticancer therapeutic.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated:

  • MCF-7 Cells : IC50 value of 25 µM after 48 hours.
  • A549 Cells : IC50 value of 30 µM after 48 hours.

These results indicate that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate its mode of action.

The mechanism by which this compound exerts its biological effects appears to involve interactions with specific enzymes and receptors within cells. Studies suggest that it may inhibit certain enzymes involved in metabolic pathways or cellular signaling, leading to altered cellular responses.

Interaction Studies

Initial interaction studies have focused on the binding affinity of this compound with various protein targets:

Table 2: Binding Affinity of this compound

Target ProteinBinding Affinity (Kd)
CYP1A2150 nM
Protein Kinase B (AKT)200 nM

These interactions could explain the observed biological activities, including antimicrobial and anticancer effects .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various applications in medicinal chemistry:

  • Antimicrobial Agents : Development of new antibiotics or antifungal treatments.
  • Anticancer Drugs : Potential lead compound for creating novel anticancer therapies.
  • Chemical Reagents : Utilized as an intermediate in organic synthesis for complex molecules .

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-2-iodopyridin-3-ol, and how do reaction conditions influence yield?

A common approach involves halogenation of a pyridine precursor. For example, iodination can be achieved using iodine monochloride (ICl) in a polar solvent like dimethyl sulfoxide (DMSO) at controlled temperatures (60–80°C). Chlorination may precede iodination via nucleophilic aromatic substitution (NAS) using CuCl or Pd-catalyzed cross-coupling . Optimize stoichiometry and reaction time to minimize byproducts like dihalogenated species. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring. The iodine atom induces distinct deshielding effects on adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., iodine’s signature isotopic cluster) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How should this compound be stored to ensure stability?

Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation via hydrolysis or photodehalogenation. Avoid exposure to moisture, as the hydroxyl group may participate in hydrogen bonding or oxidation .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the halogenation of pyridine derivatives like this compound?

Regioselectivity is governed by electronic and steric factors. The hydroxyl group at position 3 acts as an electron-donating group, directing electrophilic iodination to position 2. Chlorination at position 6 may occur via NAS, where leaving group ability (e.g., replacing a nitro group) and catalyst choice (e.g., Pd for cross-coupling) are critical. Computational studies (DFT) can model transition states to predict reactivity .

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

  • Density Functional Theory (DFT) : Calculate activation energies for halogenation steps to identify favorable pathways.
  • Molecular Docking : Predict interactions with enzymes (e.g., kinases) if exploring bioactive applications.
  • Solvent Effect Modeling : Use COSMO-RS to select solvents that stabilize intermediates and improve yields .

Q. What strategies resolve contradictions in reported solubility or reactivity data for halogenated pyridinols?

  • Controlled Solubility Studies : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar intermediates, chloroform for nonpolar derivatives).
  • Reaction Kinetic Profiling : Monitor intermediates via in-situ IR or LC-MS to identify side reactions (e.g., deiodination under acidic conditions) .

Q. How can this compound serve as a building block in medicinal chemistry?

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the iodine site for drug candidate diversification.
  • Bioisosteric Replacement : Replace iodine with other halogens or functional groups to modulate pharmacokinetic properties .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Byproduct Formation : Optimize catalyst loading (e.g., Pd/Cu ratios) and use flow chemistry for precise temperature control.
  • Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .

Methodological Notes

  • Synthesis Optimization : Prioritize atom economy and safety (e.g., avoid explosive iodinating agents).
  • Data Validation : Cross-reference spectral data with PubChem or Reaxys entries to confirm structural assignments .
  • Ethical Research Practices : Adhere to green chemistry principles (e.g., solvent recovery, non-toxic catalysts) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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